Propane, 1-nitro-, ion(1-)
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Overview
Description
Propane, 1-nitro-, ion(1-): is an organic compound with the molecular formula C₃H₇NO₂. It is also known as 1-nitropropane. This compound is a nitroalkane, characterized by the presence of a nitro group (-NO₂) attached to a propane backbone. Nitroalkanes are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nitration of Propane: Propane, 1-nitro-, ion(1-) can be synthesized through the nitration of propane. In this method, propane is preheated to a temperature range of 430-450°C and then introduced into a reaction tower lined with glass or silica. Nitric acid (75%) is injected into the propane gas at a temperature of 390-440°C and a pressure of 0.69-0.86 MPa. This reaction yields a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane .
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Nitration of Propylene: Another method involves the nitration of propylene. This can be done in either the gas phase or liquid phase. The nitration of propylene also produces a mixture of nitroalkanes, including 1-nitropropane .
Industrial Production Methods: The industrial production of 1-nitropropane typically follows the nitration of propane or propylene as described above. The reaction conditions are optimized to maximize the yield of 1-nitropropane while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-nitropropane can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.
Reduction: Reduction of 1-nitropropane can lead to the formation of amines. Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group in 1-nitropropane can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitroalkanes.
Scientific Research Applications
Chemistry: 1-nitropropane is used as a solvent and intermediate in organic synthesis. It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: Research on nitroalkanes, including 1-nitropropane, has explored their potential as antimicrobial agents and their role in biological systems. specific applications of 1-nitropropane in medicine are limited.
Industry: 1-nitropropane is used in the manufacture of coatings, adhesives, and sealants. It is also utilized as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-nitropropane involves its reactivity as a nitroalkane. The nitro group (-NO₂) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, including reductions and substitutions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Nitromethane (CH₃NO₂): A simpler nitroalkane with one carbon atom.
Nitroethane (C₂H₅NO₂): A nitroalkane with two carbon atoms.
2-Nitropropane (C₃H₇NO₂): An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness: 1-nitropropane is unique due to its specific structure and reactivity. Compared to nitromethane and nitroethane, it has a longer carbon chain, which can influence its physical properties and reactivity. Compared to 2-nitropropane, the position of the nitro group in 1-nitropropane can lead to different chemical behavior and applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O7- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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